4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole
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Overview
Description
4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzothiadiazole core, a sulfonyl group, and a pyrimidine moiety. Its intricate structure allows for a variety of chemical interactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole coreThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of 4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole include:
- 4-amino-5-(aminomethyl)-2-methylpyrimidine
- 2-amino-6-hydroxy-5-(1-hydroxy-2,2,2-trichloro)ethyl-4-methylpyrimidine
- 5-methylcytosine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H18N6O2S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C17H18N6O2S2/c1-11-5-6-18-17(19-11)22-7-12-9-23(10-13(12)8-22)27(24,25)15-4-2-3-14-16(15)21-26-20-14/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
YRVDIWYDDOZXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
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